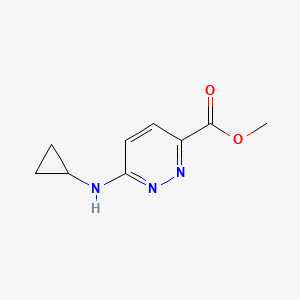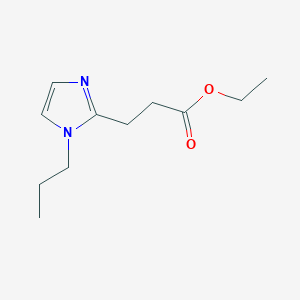
Methyl 6-(cyclopropylamino)pyridazine-3-carboxylate
Descripción general
Descripción
“Methyl 6-(cyclopropylamino)pyridazine-3-carboxylate” is a chemical compound with the CAS Number: 1183253-21-5 . It has a molecular weight of 193.21 and its IUPAC name is methyl 6-(cyclopropylamino)-3-pyridazinecarboxylate .
Molecular Structure Analysis
The InChI code for “Methyl 6-(cyclopropylamino)pyridazine-3-carboxylate” is 1S/C9H11N3O2/c1-14-9(13)7-4-5-8(12-11-7)10-6-2-3-6/h4-6H,2-3H2,1H3,(H,10,12) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“Methyl 6-(cyclopropylamino)pyridazine-3-carboxylate” is a powder . and is stored at a temperature of 4 degrees Celsius . The compound’s molecular formula is C9H11N3O2 .Aplicaciones Científicas De Investigación
Synthesis and Antibacterial Activity
Novel pyrido[1,2,3-de][1,4]benzoxazine-6-carboxylic acid derivatives exhibiting potent in vitro antibacterial activity against quinolone-resistant Gram-positive clinical isolates were synthesized. These compounds, carrying a 3-cyclopropylaminomethyl-4-substituted-1-pyrrolidinyl moiety, have shown significant antibacterial effectiveness, highlighting their potential as therapeutic agents (Asahina et al., 2008).
Anticancer Applications
Derivatives of imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines were synthesized and exhibited notable antitumor activity. These compounds, including 1,2-dihydropyrido[3,4-b]pyrazines, act as mitotic inhibitors and hold promise as potential anticancer agents (Temple et al., 1987).
GABA-A Receptor Antagonists
A series of aminopyridazine derivatives of gamma-aminobutyric acid (GABA) were synthesized, acting as selective GABA-A receptor antagonists. This research explores the structural requirements for GABA receptor affinity, contributing to the understanding of GABA-A receptor functionality and potential therapeutic applications (Wermuth et al., 1987).
Synthesis of Novel Pyridazin-3-one Derivatives
A general route for synthesizing a novel class of pyridazin-3-one derivatives was established, showcasing their potential utility in the synthesis of fused azines. This research opens new avenues for the development of compounds with possible biological activities (Ibrahim & Behbehani, 2014).
Water Oxidation Catalysis
A new family of Ru complexes for water oxidation was synthesized, demonstrating the potential of pyridazine derivatives in catalyzing oxygen evolution from water. This research has implications for the development of efficient water-splitting catalysts, contributing to renewable energy technologies (Zong & Thummel, 2005).
Propiedades
IUPAC Name |
methyl 6-(cyclopropylamino)pyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-14-9(13)7-4-5-8(12-11-7)10-6-2-3-6/h4-6H,2-3H2,1H3,(H,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLOPZFQAFNLXHH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN=C(C=C1)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



(3,3,3-trifluoropropyl)amine](/img/structure/B1528510.png)
![8-Methyl-3-oxa-1-azaspiro[4.5]decan-2-one](/img/structure/B1528512.png)


![5-Bromo-3-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B1528516.png)





![1-(2-methoxyethyl)-1H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B1528525.png)
![3-fluoro-4-[1-methyl-3-(propan-2-yl)-1H-pyrazol-4-yl]benzoic acid](/img/structure/B1528526.png)

